[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine is a chemical compound with the molecular formula and a molecular weight of 205.18 g/mol. It is classified as a hazardous substance, with specific warnings indicating that it can cause severe skin burns and eye damage upon contact. The compound is primarily utilized in scientific research and industrial applications due to its unique chemical properties and potential biological activities .
The synthesis of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the following methods:
The molecular structure of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine can be represented by the following:
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2
VIVCPZPHCLORGC-UHFFFAOYSA-N
C1=CC(=CC(=C1)OCC(F)(F)F)CN
This compound features a phenyl ring substituted with a trifluoroethoxy group and an amine functional group, which contributes to its lipophilicity and biological activity .
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine participates in various chemical reactions:
The mechanism of action for [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific biological targets:
The physical and chemical properties of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine include:
These properties make it suitable for various applications in organic synthesis and research .
Scientific Uses of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: